molecular formula C6H13NO B13357630 (E)-3,3-dimethylbutan-2-one oxime

(E)-3,3-dimethylbutan-2-one oxime

Cat. No.: B13357630
M. Wt: 115.17 g/mol
InChI Key: UNSDDJQNHCSVSW-ALCCZGGFSA-N
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Description

Pinacolone oxime is an organic compound derived from pinacolone, a ketone with the chemical formula (C_6H_{12}O). Pinacolone oxime is formed by the reaction of pinacolone with hydroxylamine. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinacolone oxime is typically synthesized through the reaction of pinacolone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}6\text{H}{11}\text{NOH} + \text{H}_2\text{O} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of pinacolone oxime involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Pinacolone oxime undergoes various chemical reactions, including:

    Oxidation: Pinacolone oxime can be oxidized to form nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: The oxime group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products

    Oxidation: Nitriles

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pinacolone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Pinacolone oxime derivatives are studied for their potential biological activities.

    Medicine: Some derivatives have shown promise as pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of pinacolone oxime involves its ability to undergo various chemical transformations. The oxime group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Pinacolone oxime can be compared with other oximes and ketones:

    Similar Compounds: Acetone oxime, cyclohexanone oxime, and benzophenone oxime.

    Uniqueness: Pinacolone oxime is unique due to its specific structure and reactivity, which make it suitable for certain synthetic applications that other oximes may not be as effective for.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(NZ)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3/b7-5-

InChI Key

UNSDDJQNHCSVSW-ALCCZGGFSA-N

Isomeric SMILES

C/C(=N/O)/C(C)(C)C

Canonical SMILES

CC(=NO)C(C)(C)C

Origin of Product

United States

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